1,3-Bis(trifluoromethyl)cyclohexane
Description
Overview of Cyclohexane (B81311) Derivatives in Synthetic and Mechanistic Studies
Cyclohexane and its derivatives are fundamental scaffolds in organic chemistry. worldofmolecules.comfastercapital.com The cyclohexane ring's chair conformation is a classic model for understanding stereochemistry and conformational analysis, providing a three-dimensional framework to study the spatial arrangement of atoms and their influence on reactivity. pressbooks.pubperlego.com The distinction between axial and equatorial substituents is crucial in determining the stability and reaction pathways of cyclohexane derivatives. utexas.edustudysmarter.co.uk In synthetic chemistry, cyclohexane rings are integral components of many natural products and active pharmaceutical ingredients. chemrxiv.org They also serve as versatile starting materials and intermediates for the construction of more complex molecular architectures. worldofmolecules.comorganic-chemistry.org The predictable reactivity of functionalized cyclohexanes makes them invaluable tools for studying reaction mechanisms, including substitution and elimination reactions. worldofmolecules.com
Research Landscape and Focus on 1,3-Bis(trifluoromethyl)cyclohexane
This compound is a fluorinated derivative of cyclohexane that exists as a mixture of cis and trans isomers. chemimpex.com Its primary role in the research landscape is as a specialized building block and reagent in fluorine chemistry. chemimpex.com The two trifluoromethyl groups, being strong electron-withdrawing groups, significantly influence the cyclohexane ring's electronic properties and reactivity. chemimpex.com
Recent research has explored methods for the synthesis of related structures, such as 1,3-bis-trifluoromethylated (hetero)cyclohexane-2-carboxylates. chemrxiv.orgchemrxiv.org These studies highlight the utility of such compounds as building blocks for creating physicochemically altered analogs of common pharmaceutical scaffolds. chemrxiv.orgchemrxiv.org The synthesis often involves the syn-selective 1,3-bis-trifluoromethylation of (hetero)cycloalkylidene-malononitriles. chemrxiv.orgchemrxiv.org Mechanistic studies, including computational analyses, have been conducted to understand the stereochemical outcomes of these reactions, with findings suggesting that the diaxial-bis-trifluoromethyl conformer can be the ground state in certain intermediates. chemrxiv.org
While specific, extensive research focusing solely on this compound is not widespread, its utility is recognized in the broader context of developing novel fluorinated compounds for various applications. chemimpex.com It serves as a valuable tool for researchers investigating the effects of multiple trifluoromethyl groups on the conformation and reactivity of the cyclohexane ring system. ukri.org
Below are tables detailing the properties of this compound and a related trifluoromethylated cyclohexane derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₁₀F₆ chemimpex.com |
| Molecular Weight | 220.16 g/mol chemimpex.com |
| Appearance | Colorless to almost colorless clear liquid chemimpex.com |
| Boiling Point | 135 °C chemimpex.com |
| Density | 1.31 g/mL chemimpex.com |
| Refractive Index (n20D) | 1.36 chemimpex.com |
| Purity | ≥ 98% (GC) chemimpex.com |
| CAS Number | 79850-12-7 chemimpex.com |
Table 2: Properties of (Trifluoromethyl)cyclohexane
| Property | Value |
| Chemical Formula | C₇H₁₁F₃ nih.gov |
| Molecular Weight | 152.16 g/mol nih.gov |
| IUPAC Name | trifluoromethylcyclohexane nih.gov |
| CAS Number | 401-75-2 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(trifluoromethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJLJFDFDZSWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79850-12-7 | |
| Record name | 1,3-Bis(trifluoromethyl)cyclohexane (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical and Conformational Analysis of 1,3 Bis Trifluoromethyl Cyclohexane Systems
Investigation of Configurational Isomers and Diastereomeric Ratios
The arrangement of the two trifluoromethyl groups on the cyclohexane (B81311) ring gives rise to distinct configurational isomers, namely cis and trans, each with unique energetic and conformational properties.
Cis- and Trans-Isomer Distribution
The 1,3-disubstituted pattern in cyclohexanes allows for both cis and trans configurations. In the case of 1,3-bis(trifluoromethyl)cyclohexane, the cis isomer is generally the more stable of the two. utexas.eduvaia.comstereoelectronics.org This preference is attributed to the ability of the cis configuration to adopt a chair conformation where both bulky trifluoromethyl groups occupy equatorial positions, thereby minimizing destabilizing 1,3-diaxial interactions. utexas.eduvaia.comstereoelectronics.org In contrast, the trans isomer is forced to have one axial and one equatorial CF3 group, leading to significant steric strain. utexas.eduvaia.comspcmc.ac.in
The relative stability of the cis and trans isomers directly influences their distribution in an equilibrium mixture. The diequatorial conformation of the cis-isomer is energetically favored over the axial-equatorial conformation of the trans-isomer. utexas.edustereoelectronics.org
All-cis Stereochemical Outcomes in Reaction Products
In certain chemical syntheses, there is a notable preference for the formation of all-cis stereoisomers. For instance, the synthesis of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol highlights the deliberate construction of a facially polarized cyclohexane. nih.gov While not directly about this compound, this research demonstrates that under specific reaction conditions, it is possible to achieve high stereoselectivity, leading to products where multiple substituents adopt a cis relationship. nih.gov This is often driven by thermodynamic or kinetic factors that favor the formation of the most stable stereoisomer. In a similar vein, methods for the syn-selective 1,3-bis-trifluoromethylation of (hetero)cycloalkylidene-malononitriles have been developed, yielding products with a cis-relationship between the two trifluoromethyl groups. chemrxiv.orgchemrxiv.org
Conformational Preferences and Dynamics of the Cyclohexane Ring
The cyclohexane ring is not static and undergoes rapid conformational changes, primarily between two chair conformations in a process known as ring flipping. pressbooks.pubyoutube.com The presence of substituents like the trifluoromethyl group significantly influences the energetics of these conformations.
Experimental Determination of Conformational Free Energies (A-values)
The conformational preference of a substituent is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformations of a monosubstituted cyclohexane. A positive A-value indicates a preference for the equatorial position. sapub.org
The A-value for the trifluoromethyl group has been a subject of study to understand its steric demand. The equatorial preference for the trifluoromethyl group is significantly larger than that of a methyl group. researchgate.net
Table 1: Conformational Free Energies (A-values) of Selected Substituents
| Substituent | A-value (kcal/mol) |
|---|---|
| -CH3 | 1.7 |
| -CF3 | 2.1 |
Note: A-values can vary slightly depending on the experimental conditions and solvent.
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for determining the energetic barriers of conformational changes, such as the ring flip in substituted cyclohexanes. researchgate.net By studying the changes in the NMR spectrum as a function of temperature, it is possible to calculate the rate of interconversion between conformers and, consequently, the activation energy of the process.
For trifluoromethyl-substituted cyclohexanes, ¹⁹F NMR is particularly useful. researchgate.net At low temperatures, where the ring flip is slow on the NMR timescale, separate signals for the axial and equatorial CF3 groups can be observed. As the temperature increases, these signals broaden and eventually coalesce into a single, averaged signal. The temperature at which coalescence occurs is related to the rate of the conformational exchange and can be used to determine the free energy of activation for the ring flip. researchgate.net
Computational Elucidation of Ground State Conformations
Computational chemistry provides a valuable tool for investigating the ground state conformations of molecules like this compound. chemrxiv.org Quantum mechanical calculations, such as density functional theory (DFT), can be used to determine the relative energies of different conformers and predict the most stable arrangements. chemrxiv.orgrsc.org
For cis-1,3-bis(trifluoromethyl)cyclohexane, computational studies confirm that the diequatorial chair conformation is the lowest energy ground state. chemrxiv.org For the trans isomer, the chair conformation with one axial and one equatorial CF3 group is the ground state, but it is higher in energy than the diequatorial cis isomer. spcmc.ac.in These computational findings align with the experimental observations regarding isomer stability. chemrxiv.org
Analysis of Chair and Boat Conformers via Density Functional Theory (DFT)
The chair conformation is generally the most stable for cyclohexane and its derivatives due to the minimization of torsional and angle strain. utexas.edu In this conformation, all carbon-carbon bonds are staggered. For 1,3-disubstituted cyclohexanes, two chair conformations are possible for each isomer (cis and trans), which interconvert via a process known as ring flipping.
The boat conformation is less stable than the chair due to torsional strain from eclipsing C-C bonds and steric hindrance between the "flagpole" hydrogens. youtube.com The twist-boat conformation is an intermediate in energy between the chair and the boat, alleviating some of the flagpole interactions and torsional strain of the pure boat form. masterorganicchemistry.com
DFT calculations would typically involve geometry optimization of these conformers to find their lowest energy structures and then a frequency calculation to confirm they are true minima (no imaginary frequencies) or transition states (one imaginary frequency). The relative energies of these conformers determine their population at equilibrium.
Table 1: Postulated Relative Energies of this compound Conformers (Illustrative)
| Conformer | Isomer | Substituent Positions | Postulated Relative Energy (kcal/mol) |
| Chair | cis | diequatorial | 0 (most stable cis conformer) |
| Chair | cis | diaxial | High |
| Twist-Boat | cis | - | Intermediate |
| Boat | cis | - | Higher |
| Chair | trans | axial/equatorial | 0 (both conformers are isoenergetic) |
| Twist-Boat | trans | - | Intermediate |
| Boat | trans | - | Higher |
Steric and Electronic Factors Governing Conformational Stability
The stability of the various conformers of this compound is dictated by a balance of steric and electronic effects.
Steric Factors: Steric hindrance arises from the spatial repulsion between atoms or groups. chemistrysteps.com In cyclohexane systems, the most significant steric interactions are 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens (or other groups) on the same side of the ring. The trifluoromethyl (CF₃) group is sterically demanding, and its preference for the equatorial position to avoid these 1,3-diaxial interactions is a dominant factor. The energy cost of placing a group in an axial position is quantified by its "A-value". masterorganicchemistry.com While a specific A-value for the CF₃ group is not provided in the search results, it is expected to be significant due to its size.
For cis-1,3-bis(trifluoromethyl)cyclohexane, one chair conformer can have both CF₃ groups in equatorial positions (diequatorial), while the ring-flipped conformer would have both groups in axial positions (diaxial). The diequatorial conformer is expected to be significantly more stable due to the avoidance of severe 1,3-diaxial interactions between the two bulky CF₃ groups. youtube.com
For trans-1,3-bis(trifluoromethyl)cyclohexane, one chair conformer will always have one CF₃ group in an axial position and the other in an equatorial position. Ring flipping results in an isoenergetic conformer where the axial and equatorial positions of the CF₃ groups are swapped. youtube.com
Electronic Factors: The trifluoromethyl group is highly electronegative due to the three fluorine atoms. wikipedia.org This introduces significant electronic effects that can influence conformational stability. The C-F bonds are highly polarized, creating a strong dipole moment for the CF₃ group. These dipole-dipole interactions can either be stabilizing or destabilizing depending on their relative orientation in space.
Furthermore, hyperconjugation effects, involving the interaction of bonding and anti-bonding orbitals, can also play a role. In some fluorinated cyclohexanes, a "gauche effect" can be observed where a gauche arrangement is favored over an anti arrangement due to stabilizing hyperconjugative interactions between C-H σ bonding orbitals and C-F σ* anti-bonding orbitals. wikipedia.org However, the interplay of these electronic factors with the dominant steric repulsions in this compound is complex and would require specific computational studies to fully elucidate.
Cyclohexane Ring Inversion Barriers
The interconversion between the two chair conformations of a cyclohexane ring is a dynamic process known as ring flipping or chair-chair interconversion. This process involves passing through higher-energy transition states and intermediates, such as the half-chair and twist-boat conformations. masterorganicchemistry.com The energy required to overcome this process is known as the ring inversion barrier.
For unsubstituted cyclohexane, the energy barrier for ring inversion is approximately 10-11 kcal/mol. masterorganicchemistry.com The introduction of substituents on the ring can affect this barrier. Bulky substituents can increase the energy of the ground state or the transition state, thereby altering the inversion barrier. While a specific experimental or calculated value for the ring inversion barrier of this compound is not available in the provided search results, it is expected to be influenced by the size and electronic nature of the trifluoromethyl groups. For instance, a study on all-cis-1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane reported a high barrier to interconversion of approximately 27.1 kcal/mol, highlighting the significant impact of multiple CF₃ groups. masterorganicchemistry.com
Impact of Trifluoromethyl Groups on Cyclohexane Ring Conformation
The trifluoromethyl group exerts a profound influence on the conformational preferences of the cyclohexane ring primarily through its steric bulk and strong electron-withdrawing nature.
The primary impact is the strong preference for the CF₃ group to occupy an equatorial position to minimize destabilizing 1,3-diaxial interactions. This steric effect is generally the most dominant factor in determining the most stable conformation of substituted cyclohexanes.
In the case of cis-1,3-bis(trifluoromethyl)cyclohexane, this steric demand leads to a strong preference for the diequatorial chair conformation. The diaxial conformer would be highly destabilized by the steric repulsion between the two large axial CF₃ groups.
For the trans isomer, where one group must be axial and the other equatorial in the chair form, the ring will exist as a rapidly equilibrating mixture of two isoenergetic chair conformers. However, the presence of the bulky axial CF₃ group in both conformers introduces significant strain.
The electronic effects of the CF₃ groups, including dipole-dipole interactions and hyperconjugation, add another layer of complexity. While steric factors generally dominate, these electronic interactions can fine-tune the relative energies of the conformers and potentially influence the geometry of the cyclohexane ring, such as flattening or puckering in the vicinity of the substituents. A comprehensive understanding of the precise impact of the trifluoromethyl groups on the cyclohexane ring conformation in this compound would necessitate detailed computational analysis.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,3-Bis(trifluoromethyl)cyclohexane, offering detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
Proton (¹H) NMR spectroscopy of this compound provides information on the chemical environment of the hydrogen atoms attached to the cyclohexane (B81311) ring. The spectrum is expected to show a series of complex multiplets in the aliphatic region, corresponding to the methine (CH) and methylene (B1212753) (CH₂) protons of the cyclohexane core. The precise chemical shifts and coupling patterns are highly dependent on the stereoisomer (cis or trans) and the preferred chair conformation of the ring, which dictates whether protons are in axial or equatorial positions docbrown.info. The electron-withdrawing nature of the trifluoromethyl groups will deshield adjacent protons, shifting their resonance signals downfield compared to unsubstituted cyclohexane docbrown.info.
Carbon-¹³C NMR spectroscopy is instrumental in characterizing the carbon skeleton of this compound. The spectrum will display distinct signals for the carbon atoms of the cyclohexane ring and the trifluoromethyl groups. The introduction of a trifluoromethyl group has predictable effects on the ¹³C chemical shifts of the cyclohexane ring, which are dependent on its axial or equatorial orientation researchgate.net.
Key features in the ¹³C NMR spectrum include:
Quartet Signal for CF₃ Carbon: The carbon atom of the trifluoromethyl group typically appears as a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms rsc.org.
Substituent Effects: The trifluoromethyl group exerts a strong deshielding effect on the carbon to which it is attached (the α-carbon) and influences the chemical shifts of other carbons in the ring (β, γ, and δ positions) researchgate.net. The magnitude of these shifts, particularly the γ-effect, is a powerful indicator of the group's axial or equatorial position researchgate.net.
Table 1: Predicted ¹³C NMR Chemical Shift Increments for a CF₃ Group on a Cyclohexane Ring Data derived from studies on related trifluoromethylcyclohexane compounds. researchgate.net
| Position | Axial CF₃ Increment (ppm) | Equatorial CF₃ Increment (ppm) |
|---|---|---|
| C-α | 13.0 | 14.1 |
| C-β | 6.0 | 3.2 |
| C-γ | -5.6 | -0.4 |
| C-δ | -0.1 | -0.2 |
Fluorine-¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for analyzing fluorinated compounds like this compound due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus chemrxiv.orgbiophysics.org.
Structural Characterization: The ¹⁹F NMR spectrum provides direct information about the trifluoromethyl groups. Key characteristics include:
High Sensitivity and Dispersion: ¹⁹F NMR exhibits a wide range of chemical shifts, making it highly sensitive to subtle changes in the local electronic environment biophysics.orgthermofisher.com. This means the chemical shift of the CF₃ groups will differ significantly depending on whether they are in an axial or equatorial position on the cyclohexane ring researchgate.netrsc.org.
Conformational Analysis: Variable temperature ¹⁹F NMR is a powerful tool for studying the dynamic conformational equilibrium (chair-chair interconversion) of the cyclohexane ring. By tracking the chemical shifts as a function of temperature, thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the conformational preferences of the trifluoromethyl groups can be determined researchgate.netresearchgate.net. For a cis-isomer, this technique can quantify the equilibrium between the two chair conformers where the CF₃ groups are axial/equatorial and equatorial/axial, respectively.
Quantitative Analysis: Quantitative ¹⁹F NMR (qNMR) is a robust method for determining the purity or concentration of fluorinated compounds rsc.org. By integrating the ¹⁹F signal of this compound relative to that of a known amount of an inert, fluorine-containing internal standard, a precise and accurate quantification can be achieved without the need for chromatographic calibration chemrxiv.orgacgpubs.org. The simplicity of the spectra, with often just a single signal for the two equivalent CF₃ groups (in a given conformer), and the lack of background interference make this an ideal quantitative tool rsc.org.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural confirmation. The technique bombards the molecule with energy, causing it to ionize and break into characteristic fragments.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion rsc.org. This precision allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound, HRMS would be used to confirm the molecular formula C₈H₁₀F₆ by matching the experimentally measured exact mass to the calculated theoretical mass rsc.org. This technique is crucial for distinguishing the target compound from any other potential isomers or impurities with the same nominal mass.
X-ray Crystallography for Solid-State Structural Elucidation and Stereochemical Confirmation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound nih.gov.
For this compound, this technique would provide unambiguous confirmation of:
Stereochemistry: It can definitively distinguish between the cis and trans isomers by showing the relative spatial orientation of the two trifluoromethyl groups.
Conformation: The analysis reveals the solid-state conformation of the cyclohexane ring (e.g., a chair, boat, or twist-boat conformation) and the exact positions (axial or equatorial) of the trifluoromethyl substituents and hydrogen atoms chemrxiv.org.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule are obtained. The C-F and C-C bond lengths within the trifluoromethyl groups and the cyclohexane ring can be accurately determined nih.gov.
The application of X-ray crystallography has been successfully used to confirm the all-cis stereochemistry in closely related 1,3-bis-trifluoromethylated heterocyclic systems, demonstrating its power in resolving complex stereochemical questions for this class of compounds chemrxiv.org.
Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies, corresponding to the vibrational modes of the molecule, provides a unique fingerprint of its structure.
For this compound, the FTIR spectrum is expected to be dominated by absorptions arising from the vibrations of its constituent C-H, C-C, and C-F bonds. The cyclohexane ring gives rise to characteristic C-H and C-C stretching and bending vibrations. The trifluoromethyl (-CF₃) groups introduce strong, characteristic C-F stretching absorptions.
The expected vibrational modes for this compound are summarized in the table below. The presence of both axial and equatorial conformers for the trifluoromethyl groups, as well as the cis and trans isomers, can lead to a more complex spectrum with a larger number of observed bands than would be expected for a single, rigid structure.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretching | -CH₂- (cyclohexane ring) | 2850-2960 | Strong |
| C-H Bending (Scissoring) | -CH₂- (cyclohexane ring) | 1440-1480 | Medium |
| C-F Stretching | -CF₃ | 1100-1400 | Very Strong |
| C-C Stretching | Cyclohexane ring | 800-1200 | Medium to Weak |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Energetic Profiles
Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in 1,3-Bis(trifluoromethyl)cyclohexane and the relative energies of its different spatial orientations, known as conformers.
Density Functional Theory (DFT) for Optimized Structures and Conformer Energies
Density Functional Theory (DFT) is a robust computational method used to predict the geometry and energy of molecules. For this compound, the primary conformational isomers involve the axial (ax) or equatorial (eq) positioning of the two trifluoromethyl groups on the cyclohexane (B81311) chair. This results in three possible conformers: diequatorial (eq,eq), diaxial (ax,ax), and axial-equatorial (ax,eq).
Due to significant steric hindrance, the trifluoromethyl group has a strong preference for the equatorial position. Therefore, the most stable conformer of this compound is predicted to be the cis-1,3-diequatorial isomer. The diaxial conformer would experience severe 1,3-diaxial interactions, making it highly unstable. The trans-1,3-isomer would exist as an equilibrium between two equivalent axial-equatorial conformations. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to calculate the optimized geometries and relative energies of these conformers. semanticscholar.orgresearchgate.net
While specific DFT data for this compound is not extensively published, analogies can be drawn from studies on similar substituted cyclohexanes. For instance, in syn-1,3-difluorocyclohexane, a significant energy difference favors the diequatorial conformer over the diaxial form. Given that the CF₃ group is substantially bulkier than a fluorine atom, this energetic preference is expected to be even more pronounced in this compound.
Table 1: Predicted Stability of this compound Conformers based on General Principles
| Conformer | Substituent Positions | Predicted Relative Stability |
| cis | 1,3-diequatorial (eq,eq) | Most Stable |
| trans | 1,3-axial-equatorial (ax,eq) | Intermediate Stability |
| cis | 1,3-diaxial (ax,ax) | Least Stable |
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations, which are based on first principles without experimental data, can also be used to investigate the structure and energy of this compound. rsc.orgresearchgate.net Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide alternative approaches to DFT for determining molecular properties. researchgate.net These calculations would corroborate the findings from DFT, confirming the strong energetic preference for the diequatorial conformer due to the minimization of steric strain. These methods are foundational in computational chemistry for providing a theoretical basis for molecular structure and energetics. rsc.orgresearchgate.net
Electronic Structure Analysis
The electronic structure of this compound dictates its reactivity and intermolecular interactions. Computational methods provide a lens to view the distribution of electrons within the molecule.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.orgmdpi.com
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons.
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE): A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com A small gap indicates the molecule is more prone to chemical reactions. semanticscholar.org
For this compound, the presence of the highly electronegative fluorine atoms in the CF₃ groups would significantly lower the energy of the molecular orbitals compared to unsubstituted cyclohexane. This would likely result in a relatively large HOMO-LUMO gap, indicative of a chemically stable and less reactive molecule. Calculations using DFT or other quantum chemical methods are necessary to determine the precise energies of these orbitals. researchgate.netaimspress.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between orbitals, providing insight into intramolecular interactions such as hyperconjugation. This analysis can reveal the stabilizing interactions that influence the conformational preferences of this compound.
Computational Simulation of Spectroscopic Properties
Computational chemistry can simulate various types of spectra, which can then be compared with experimental data to confirm the structure of this compound. By calculating properties like vibrational frequencies, it is possible to predict the appearance of Infrared (IR) and Raman spectra. researchgate.net
For this compound, DFT calculations would predict characteristic vibrational modes. These would include the stretching and bending frequencies of the C-H bonds of the cyclohexane ring, as well as the very strong C-F stretching vibrations characteristic of the trifluoromethyl groups. These simulated spectra are invaluable for interpreting experimental spectroscopic data and confirming the presence of the specific conformers of the molecule.
Theoretical Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, and computational methods have become indispensable for predicting and interpreting NMR spectra. For molecules like this compound, theoretical predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts are typically performed using Density Functional Theory (DFT). chemrxiv.org
Methods such as the B3LYP hybrid functional combined with a suitable basis set, like 6-31G(d,p), are employed to calculate the magnetic shielding tensors of the nuclei. nih.gov These calculations can confirm trends in chemical shift dispersion, for instance, how shifts vary with changes in the local electronic environment. nih.gov The predicted shifts are crucial for assigning signals in experimental spectra, especially for complex diastereomers (cis and trans) of this compound, where the spatial orientation of the two trifluoromethyl (CF₃) groups significantly influences the chemical environment of the cyclohexane ring's protons and carbons.
Computational analyses provide valuable data that complements experimental findings. chemrxiv.org The sensitivity of ¹⁹F NMR chemical shifts to the local environment makes it a powerful probe for studying molecular conformations and interactions. nih.gov Theoretical models help to rationalize these sensitivities by correlating calculated electron densities and magnetic shielding with observed chemical shifts. nih.gov
| Isotope | Predicted Chemical Shift (ppm) - General Range | Key Influencing Factors | Computational Method Example |
|---|---|---|---|
| ¹H | 1.0 - 2.5 | Diastereomeric configuration (cis/trans), axial/equatorial position, proximity to CF₃ groups. | DFT / B3LYP / 6-31G(d,p) |
| ¹³C | 20 - 70 (ring carbons), 120-130 (CF₃ quartet) | Direct attachment and through-space effects of CF₃ groups, stereochemistry. | |
| ¹⁹F | -70 to -80 | Stereochemical relationship between the two CF₃ groups, solvent effects. |
Computational Vibrational Frequency Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule. Computational frequency analysis is used to predict these vibrational modes and their corresponding frequencies. For cyclohexane derivatives, this analysis is complex due to the molecule's numerous degrees of freedom, which include C-H stretching, C-C-C bending, and CH₂ rocking and twisting vibrations. ifo.lviv.ua
Using quantum chemical methods like DFT at the B3LYP/6-31G** level of theory, a full vibrational analysis of this compound can be performed. researchgate.net The calculation involves first optimizing the molecular geometry to find its lowest energy conformation, followed by computing the second derivatives of the energy with respect to atomic displacements. The resulting vibrational frequencies and IR/Raman intensities can be compared directly with experimental spectra, aiding in the assignment of spectral bands. researchgate.net The introduction of the two heavy, electron-withdrawing CF₃ groups creates characteristic, strong absorption bands (C-F stretches) and significantly alters the frequencies of the cyclohexane ring's own vibrations compared to the parent C₆H₁₂ molecule.
| Vibrational Mode | Typical Predicted Frequency Range (cm⁻¹) | Expected Intensity in IR |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| CH₂ Bend/Scissor | 1440 - 1480 | Medium |
| C-F Stretch | 1100 - 1350 | Strong |
| C-C Stretch (Ring) | 800 - 1200 | Weak to Medium |
Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for predicting the electronic absorption spectra (UV-Vis) of molecules by calculating their excited states. nih.gov This method can determine the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
For a molecule like this compound, which is primarily a saturated aliphatic system, significant electronic absorptions are expected only in the far UV region. The calculations, often performed with functionals like B3LYP or M06-2X, would confirm the lack of absorption in the near-UV and visible regions. nih.gov TD-DFT is particularly valuable when chromophores are present, as seen in derivatives. For example, in studies of related trifluoromethyl-containing compounds, TD-DFT has been shown to produce transition wavelengths that are in good agreement with experimental data. nih.gov The accuracy of the prediction can be influenced by the choice of functional and the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM). chemrxiv.org
| Excitation | Predicted Wavelength (λmax) | Calculated Oscillator Strength (f) | Transition Character |
|---|---|---|---|
| S₀ → S₁ | < 200 nm | Low | σ → σ* |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the intricate pathways of chemical reactions. For the synthesis of complex molecules like 1,3-bis-trifluoromethylated cyclohexane derivatives, DFT calculations can map out the entire potential energy surface of a reaction. chemrxiv.orgresearchgate.net This allows for the identification of transition states and intermediates, providing a step-by-step understanding of how reactants are converted into products. researchgate.net
A reported method for the syn-selective 1,3-bis-trifluoromethylation of (hetero)cycloalkylidene-malononitriles serves as a prime example where computational analysis is applied. chemrxiv.org By modeling the energies of proposed intermediates and transition states, researchers can rationalize the observed stereoselectivity of the reaction. Calculations can compare different potential pathways, such as concerted versus stepwise mechanisms, and determine the most energetically favorable route. researchgate.net For instance, in cycloaddition reactions, modeling can distinguish between a concerted [3+2] pathway and a stepwise mechanism involving diradical or zwitterionic intermediates, explaining the formation of the final product. researchgate.net
Investigation of Transient Reaction Intermediates (e.g., Carbocations)
The synthesis of this compound and its derivatives often involves highly reactive, transient species that are difficult or impossible to observe experimentally. Computational chemistry provides a window into the structure and stability of these fleeting intermediates. researchgate.net
In reactions like the bis-trifluoromethylation of an alkene precursor, the mechanism could involve intermediates such as carbocations, radicals, or carbanions. chemrxiv.org Computational modeling can be used to:
Calculate the structure: Determine the geometry of the proposed intermediate (e.g., a cyclohexane ring bearing a positive charge).
Assess stability: Compute the energy of the intermediate relative to reactants and products to understand its viability. For carbocations, the electron-withdrawing nature of a nearby CF₃ group would be highly destabilizing, a factor that can be precisely quantified through computation.
Analyze electronic properties: Examine the charge distribution to confirm the location of the carbocation or radical center.
By modeling these transient species, chemists can gain a deeper understanding of what drives the reaction, why certain products are formed, and how the reaction conditions might be optimized. chemrxiv.org
Reactivity and Reaction Mechanisms Involving 1,3 Bis Trifluoromethyl Cyclohexane
The Dominant Role of Trifluoromethyl Groups as Potent Electron-Withdrawing Substituents
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This property is central to understanding the reactivity of 1,3-bis(trifluoromethyl)cyclohexane.
Shaping Reaction Pathways and Selectivity
This electron deficiency influences the regioselectivity and stereoselectivity of reactions. For instance, in reactions where a carbocation intermediate might be formed, the presence of the -CF3 groups would destabilize any positive charge on adjacent carbons. This deactivation can lead to unusual chemo-, regio-, and stereoselectivities in certain reactions, as the molecule seeks pathways that avoid placing a positive charge near the electron-withdrawing groups. nih.gov
Impact on pKa and Acidity/Basicity
The electron-withdrawing nature of the trifluoromethyl groups has a pronounced effect on the acidity of protons on the cyclohexane (B81311) ring, particularly those on the carbons bearing the -CF3 groups and the carbon in between them (C2). By pulling electron density away from the C-H bonds, the -CF3 groups increase the polarity of these bonds and stabilize the resulting carbanion upon deprotonation. This leads to a significant lowering of the pKa value, making these protons more acidic than those on an unsubstituted cyclohexane.
Table 1: Effect of Fluoroalkyl Groups on pKa of Cycloalkane Derivatives
| Compound Type | Substituent | Observed pKa Effect | Reference |
|---|---|---|---|
| Cyclobutane (B1203170) Carboxylic Acids | -CF3 | Decreased pKa (Increased Acidity) | researchgate.netnuph.edu.ua |
| Cyclobutane Amines | -CF3 | Decreased pKa of Conjugate Acid (Decreased Basicity) | researchgate.netnuph.edu.ua |
| 4-(Trifluoromethyl)cyclohexane-1-thiol (B1417915) | -CF3 | Increased Acidity of Thiol Proton |
Involvement in Cycloaddition and Other Ring-Forming Reactions
While this compound itself is a saturated ring and does not directly participate in cycloadditions, its unsaturated analogues and derivatives are highly reactive in such transformations. The powerful electron-withdrawing nature of the -CF3 groups makes related alkenes and dienes excellent partners in various cycloaddition reactions. wikipedia.org
Insights from Analogous Bis(trifluoromethyl)ethenes
Studies on alkenes bearing two trifluoromethyl groups, such as 1,2-bis(trifluoromethyl)ethenes, provide significant insight into the potential reactivity of unsaturated derivatives of this compound. These electron-deficient alkenes readily undergo cycloaddition reactions with electron-rich partners. acs.org For example, 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene reacts with 6,6-dimethylfulvene (B1295306) to form a Diels-Alder adduct. nih.gov This reaction highlights the enhanced reactivity conferred by the -CF3 groups. nih.gov
These reactions often proceed with high regio- and stereoselectivity. The electronic and steric properties of the trifluoromethyl groups play a crucial role in directing the orientation of the reacting partners in the transition state. nih.gov
Stereoselective Transformations and Diastereoselectivity in Synthetic Applications
The rigid chair conformation of the cyclohexane ring, combined with the bulky and electron-withdrawing trifluoromethyl groups, provides a powerful platform for stereoselective synthesis. Reactions involving this compound or its derivatives often proceed with a high degree of diastereoselectivity, favoring the formation of one stereoisomer over others. masterorganicchemistry.com
A recently developed method for the syn-selective 1,3-bis-trifluoromethylation of (hetero)cycloalkylidene-malononitriles showcases this principle. chemrxiv.org This reaction establishes a specific cis-relationship between the two newly introduced trifluoromethyl groups relative to each other. The subsequent transformation of the malononitrile (B47326) group into a carboxylate proceeds while retaining this stereochemistry, providing access to syn-1,3-bis-trifluoromethylated (hetero)cyclohexane carboxylates. chemrxiv.org This stereocontrol is critical in the synthesis of complex molecules where the precise three-dimensional arrangement of atoms is essential for biological activity or material properties.
A Gateway to Complex Fluorinated Scaffolds
This compound and its derivatives serve as valuable building blocks for the synthesis of more complex fluorinated molecules. chemrxiv.org The chemical stability and unique electronic properties imparted by the two -CF3 groups make these compounds attractive starting materials for creating novel pharmaceuticals, agrochemicals, and advanced materials.
The development of methods to synthesize 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates is a testament to this utility. chemrxiv.org These carboxylates are analogues of common cyclohexane carboxylate structures but with altered physicochemical properties due to the fluorine atoms. They can be further elaborated through standard organic transformations, allowing chemists to incorporate the this compound motif into a wide range of larger, more complex molecular architectures. chemrxiv.org This opens the door to creating new chemical entities with potentially enhanced stability, lipophilicity, and biological activity.
Applications in Advanced Materials Science and As Building Blocks for Specialty Chemicals
Utilization in the Development of High-Performance Polymeric Materials
The incorporation of fluorinated moieties, such as those present in 1,3-bis(trifluoromethyl)cyclohexane, into polymer structures is a well-established strategy for developing materials with superior performance characteristics. The strong carbon-fluorine bond and the high electronegativity of fluorine atoms contribute significantly to the enhanced properties of the resulting polymers.
This compound is recognized for its utility in the development of advanced coatings and polymers where high durability is paramount chemimpex.com. The trifluoromethyl groups are instrumental in enhancing the thermal stability and chemical inertness of materials chemimpex.comchemimpex.com.
Key research findings on the role of trifluoromethyl groups in polymers include:
Enhanced Stability: The presence of -CF3 groups enhances the lipophilicity and contributes to the exceptional thermal and chemical stability of the molecule chemimpex.com.
Improved Durability: When used in formulations, it can modify surface properties and increase the stability of coatings, making them more resistant to environmental factors chemimpex.com.
High-Performance Applications: Its inherent stability makes it a suitable component for materials used in demanding industrial applications where resistance to heat and corrosive chemicals is crucial chemimpex.comchemimpex.com.
The integration of trifluoromethyl groups into polymer backbones is a key strategy for designing materials with desirable optical and electrical properties for advanced electronics and communication technologies. Fluorinated polyimides, for example, are known for their high optical transparency and low dielectric constants, properties essential for applications in flexible displays and 5G/6G communications epa.govpusan.ac.kr.
The -CF3 groups contribute to these properties in several ways:
Reduced Intermolecular Interactions: The bulky nature of trifluoromethyl groups disrupts polymer chain packing, which reduces intermolecular charge-transfer interactions and leads to higher optical transparency and lower color intensity in the resulting polymer films epa.govresearchgate.net.
Low Moisture Absorption: The hydrophobic nature of the C-F bond results in materials with very low moisture absorption, a critical factor for maintaining a stable, low dielectric constant in varying humidity environments epa.gov.
| Property | Benefit of -CF3 Incorporation | Application Area |
| Low Dielectric Constant | Reduces signal delay and crosstalk in microelectronics. | Interlayer dielectrics, high-frequency communication devices epa.govpusan.ac.kr. |
| High Optical Transparency | Allows for use in optical components and flexible displays. | Wearable electronics, flexible displays, optical films epa.govresearchgate.net. |
| Low Refractive Index | Useful for anti-reflective coatings and optical waveguides. | Optical communications researchgate.net. |
Strategic Building Block for Complex Fluorinated Organic Compounds
Beyond its use in materials science, this compound serves as a foundational structure in synthetic organic chemistry for creating more complex molecules with tailored properties.
Recent research has established a method for the syn-selective 1,3-bis-trifluoromethylation of (hetero)cycloalkylidene-malononitriles. The resulting intermediates can be efficiently converted into 1,3-bis-trifluoromethylated (hetero)cyclohexane carboxylates through oxidative decyanation chemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net. This two-step process provides access to physicochemically altered analogues of common (hetero)cyclohexane carboxylate structures that are prevalent in pharmaceuticals chemrxiv.orgresearchgate.net.
The reaction provides a direct pathway to novel building blocks with altered properties due to the introduction of the two trifluoromethyl groups chemrxiv.org. The optimization of this reaction has demonstrated its scalability, achieving a 77% yield on a 10 mmol scale for a piperidinone-derived substrate chemrxiv.org.
Table of Reaction Parameters for Bis-Trifluoromethylation
| Parameter | Condition | Outcome | Source |
|---|---|---|---|
| Starting Material | (Hetero)cycloalkylidene-malononitriles | Provides the cyclohexane (B81311) backbone. | chemrxiv.org |
| Reagent | Togni's Reagent II | Source of electrophilic trifluoromethyl groups. | chemrxiv.org |
| Base | K2CO3 | Facilitates the reaction. | chemrxiv.org |
| Catalyst | Zn(OTf)2 (10 mol%) | Enhances reaction efficiency. | chemrxiv.org |
| Solvent | Dimethylformamide (DMF) | Provides a suitable reaction medium. | chemrxiv.org |
| Stereochemistry | syn-selective | Results in a specific 1,2,3-all-cis stereochemical outcome. | chemrxiv.org |
This compound is a key building block in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries chemimpex.com. The incorporation of trifluoromethyl groups is a common strategy in drug design to enhance properties such as metabolic stability, bioavailability, and binding affinity .
The (hetero)cyclohexane carboxylate structures derived from this compound are common motifs in a number of FDA-approved drugs, including those with piperidine (B6355638) and thiopyran cores chemrxiv.org. By providing access to novel, 1,3-bis-trifluoromethylated versions of these core structures, this chemistry opens avenues for developing new pharmaceutical candidates with potentially improved pharmacological profiles chemrxiv.orgresearchgate.netchemrxiv.org. Similarly, in agrochemistry, trifluoromethylated compounds are integral to the development of effective pesticides and herbicides nih.gov.
Research into Emerging Applications and Functionalities
Ongoing research continues to explore new uses for this compound based on its distinct physical and chemical properties chemimpex.com. One potential emerging application is in the field of refrigerants. The compound is being investigated as a possible next-generation refrigerant, valued for having a potentially lower environmental impact compared to traditional halogenated refrigerants, which aligns with global sustainability goals chemimpex.com. Furthermore, it is a valuable compound for fundamental academic research in fluorine chemistry, helping scientists to better understand the behavior and reactivity of fluorinated species chemimpex.com.
Exploration in Fluorous Media and Ionic Liquid Systems
The distinct properties of this compound make it a compound of interest for exploration within specialized solvent systems like fluorous media and ionic liquids.
Fluorous Media: Fluorous chemistry utilizes highly fluorinated compounds that are soluble in perfluorinated solvents, creating a "fluorous phase" that is immiscible with many common organic solvents. tcichemicals.comwikipedia.org This principle is applied in "green chemistry" for catalyst recovery and product separation. tcichemicals.comwikipedia.org The high fluorine content of this compound suggests a strong potential for "fluorophilicity," or affinity for fluorous phases. researchgate.net
While direct research into the applications of this compound within fluorous systems is not extensively documented, the behavior of structurally similar compounds provides a strong precedent. For example, Perfluoro-1,3-dimethylcyclohexane, a closely related perfluorinated analogue, has been successfully used as a solvent in fluorous biphasic systems for chemical reactions like the hydroformylation of alkenes. sigmaaldrich.com This suggests that this compound could potentially be employed in similar capacities, such as a component of a fluorous solvent system or as a molecule to which "fluorous tags" are attached to facilitate separation. tcichemicals.com
Ionic Liquid Systems: Ionic liquids (ILs) are salts that are liquid at low temperatures, possessing unique characteristics like negligible vapor pressure, non-flammability, and high thermal stability. tcichemicals.com They are explored as alternative solvents in various chemical processes, including separations. tcichemicals.com Specifically, ionic liquids with fluorinated components, known as fluorinated ionic liquids (FILs), are being developed to selectively separate fluorinated compounds. digitellinc.comgoogle.comdigitellinc.com
The interaction of this compound with ionic liquids is an area ripe for investigation. Ionic liquids based on the bis{(trifluoromethyl)sulfonyl}imide anion have been extensively studied for the separation of hydrocarbons, including mixtures of cyclohexane and other compounds. researchgate.netqub.ac.ukresearchgate.net The solubility and behavior of this compound in such ILs could offer new pathways for extractive separations or as a medium for reactions involving fluorinated species. The ability to tune the properties of ionic liquids by altering their cations and anions allows for the design of systems with enhanced solubility for specific fluorocarbons. digitellinc.comdigitellinc.com This tailored approach could be leveraged to develop efficient processes involving this compound, capitalizing on the unique interactions between the fluorinated cyclohexane and the ionic liquid environment.
Q & A
Q. How can researchers address low yields in large-scale syntheses of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
